molecular formula C14H17Cl2N3S B12527216 2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide CAS No. 838827-71-7

2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide

Cat. No.: B12527216
CAS No.: 838827-71-7
M. Wt: 330.3 g/mol
InChI Key: HWVNPMGPQVXXSC-UHFFFAOYSA-N
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Description

2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexyl group, a dichlorophenyl group, and a hydrazine-1-carbothioamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

CAS No.

838827-71-7

Molecular Formula

C14H17Cl2N3S

Molecular Weight

330.3 g/mol

IUPAC Name

[[cyclohexyl-(3,4-dichlorophenyl)methylidene]amino]thiourea

InChI

InChI=1S/C14H17Cl2N3S/c15-11-7-6-10(8-12(11)16)13(18-19-14(17)20)9-4-2-1-3-5-9/h6-9H,1-5H2,(H3,17,19,20)

InChI Key

HWVNPMGPQVXXSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=NNC(=S)N)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Condensation of Thiosemicarbazide with Aldehydes

The most widely reported method involves the acid-catalyzed condensation of cyclohexyl(3,4-dichlorophenyl)methanal with thiosemicarbazide (NH$$2$$-NH-CS-NH$$2$$). Key steps include:

  • Aldehyde Synthesis :
    • Cyclohexyl(3,4-dichlorophenyl)methanal is prepared via Grignard addition of 3,4-dichlorophenylmagnesium bromide to cyclohexanecarbonitrile, followed by hydrolysis and oxidation.
  • Condensation Reaction :
    • The aldehyde (1 equiv) and thiosemicarbazide (1.2 equiv) are refluxed in ethanol with catalytic p-toluenesulfonic acid (p-TsOH) for 4–6 hours.
    • The reaction proceeds via nucleophilic attack of the hydrazine group on the carbonyl carbon, forming a hydrazone linkage (C=N).

Representative Reaction Conditions :

Component Quantity Solvent Catalyst Temperature Time Yield
Aldehyde 1.0 mmol Ethanol p-TsOH Reflux 4 h 78%
Thiosemicarbazide 1.2 mmol

Alternative Route: Hydrazine-Isothiocyanate Coupling

A two-step approach is documented for analogous compounds:

  • Hydrazone Formation :
    • Cyclohexyl(3,4-dichlorophenyl)methanal reacts with hydrazine to form the intermediate hydrazone.
  • Isothiocyanate Addition :
    • The hydrazone is treated with cyclohexyl isothiocyanate in tetrahydrofuran (THF) at 60°C for 2 hours, yielding the target compound.

Advantages : Higher regioselectivity; avoids handling volatile aldehydes.
Limitations : Lower yields (~65%) due to side reactions.

Optimization and Catalytic Strategies

Solvent and Acid Catalysis

  • Ethanol/Methanol : Preferred for solubility and reflux compatibility.
  • Catalysts :
    • p-TsOH (0.5–1.0 mol%) enhances reaction rates by polarizing the carbonyl group.
    • Amberlyst-15 (solid acid) enables recyclability, improving green chemistry metrics.

Temperature and Time

  • Reflux (78–80°C) : Balances reaction rate and product stability.
  • Extended Reaction Times (6–8 h) : Necessary for sterically hindered aldehydes.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • FT-IR :
    • C=N stretch: 1530–1545 cm$$^{-1}$$.
    • C=S stretch: 1220–1250 cm$$^{-1}$$.
  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$):
    • Hydrazone proton (CH=N): δ 8.35–8.45 (s, 1H).
    • Aromatic protons: δ 7.20–7.80 (m, 3H).
    • Cyclohexyl protons: δ 1.20–2.10 (m, 10H).

X-ray Crystallography

Single-crystal analysis of analogous compounds confirms the Z-configuration of the hydrazone moiety and intramolecular hydrogen bonding (N–H···S).

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Aldehyde Condensation 75–85% High Excellent Moderate
Isothiocyanate Coupling 60–70% Medium Moderate High

Key Findings :

  • Aldehyde condensation is superior for large-scale synthesis due to higher yields.
  • Isothiocyanate routes are preferable for lab-scale functionalization.

Challenges and Mitigation Strategies

  • Aldehyde Instability :
    • Use freshly distilled aldehydes or stabilize with antioxidants.
  • By-product Formation :
    • Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted thiosemicarbazide.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential anticancer and antimicrobial properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine-1-carbothioamide derivatives: These compounds share the hydrazine-1-carbothioamide moiety and exhibit similar chemical reactivity and biological activity.

    Dichlorophenyl derivatives: Compounds containing the dichlorophenyl group also show similar properties, particularly in terms of their antimicrobial activity.

Uniqueness

2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide is unique due to the presence of both the cyclohexyl and dichlorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule allows for a broader range of applications and enhances its potential as a versatile compound in scientific research.

Biological Activity

2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

The synthesis of 2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide typically involves the condensation of cyclohexyl ketone with 3,4-dichlorobenzaldehyde in the presence of hydrazine-1-carbothioamide. The reaction is generally performed under reflux conditions using solvents like ethanol or methanol. The resulting product is purified through recrystallization.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Converts to sulfoxides or sulfones.
  • Reduction : Produces amine derivatives.
  • Substitution : Involves nucleophilic substitution at the dichlorophenyl moiety.

2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide exhibits its biological activity primarily through enzyme inhibition. It binds to specific active sites on enzymes, leading to the inhibition of their functions. This mechanism can induce apoptosis in cancer cells and inhibit bacterial growth.

Anticancer Properties

Research indicates that this compound shows promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, with specific emphasis on:

  • Colon Carcinoma (HCT-116) : Exhibited an IC50 value of 6.2 μM.
  • Breast Cancer (T47D) : Showed IC50 values of 43.4 μM and 27.3 μM for different derivatives .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that it effectively inhibits the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies highlight the biological effects of 2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide:

StudyCell LineIC50 (μM)Observations
Study 1HCT-116 (Colon Cancer)6.2Induced apoptosis and inhibited proliferation
Study 2T47D (Breast Cancer)27.3Significant reduction in cell viability
Study 3Bacterial StrainsN/AEffective growth inhibition observed

Applications in Research

The compound's ability to interact with biological targets makes it useful in various research applications:

  • Medicinal Chemistry : Investigated for its potential as an anticancer and antimicrobial agent.
  • Materials Science : Used as a precursor for advanced materials with specific properties.

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